molecular formula C43H69NO10 B022779 Spinetoram L CAS No. 187166-15-0

Spinetoram L

Cat. No.: B022779
CAS No.: 187166-15-0
M. Wt: 760 g/mol
InChI Key: KWVYSEWJJXXTEZ-GDMNSMANSA-N
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Description

3’-Ethoxy spinosyn L is a minor component of the insecticide spinetoram.

Scientific Research Applications

  • Stored-Grain Beetle Control :

  • Insect Pest Management :

    • Offers a new alternative for controlling Plutella xylostella, which is resistant to other chemicals, due to its novel mode of action (Li et al., 2015).
    • Low and sublethal concentrations significantly reduce the Plutella xylostella population by affecting survival, development, and reproduction (Tamilselvan, Kennedy, & Suganthi, 2021).
  • Agricultural Applications :

    • Highly effective against neonate larvae of oriental fruit moth and codling moth, valuable in Integrated Pest Management (IPM) strategies (Depalo et al., 2016).
  • Efficacy and Safety :

    • Demonstrates high efficacy in controlling stored grain beetle species with 100% mortality after 14 days of exposure at 1 and 10 ppm (Vassilakos, Athanassiou, & Tsiropoulos, 2015).
    • Shows minor impact on lady beetle larvae and unnoticeable impact on adults, making it suitable for conserving lady beetles while controlling lepidopteran larvae (Costa et al., 2020).
  • Human Health Considerations :

    • Spinetoram has cytotoxic effects on human liver cells by inducing AMPK/mTOR-mediated autophagy and oxidative DNA damage (Zhang et al., 2019).
  • Broad-Spectrum Insecticide :

    • Identified as a green and efficient insecticide with a broad range of action against various insects, widely used in agriculture and food storage (Zhang et al., 2017).
  • Residue Analysis and Risk Assessment :

    • Effective as a grain protectant, with varying efficacy based on target species, concentration, and exposure interval (Vassilakos, Athanassiou, & Dripps, 2012).
    • A method for determining spinetoram in leafy vegetables using liquid chromatography and tandem mass spectrometry was developed for reliable residue analysis (Liu et al., 2011).

Mechanism of Action

Target of Action

Spinetoram L is a semi-synthetic derivative of the spinosyn class of insecticides, produced by the soil actinomycete Saccharopolyspora spinosa . The primary targets of this compound are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets by causing persistent activation of the insect nicotinic acetylcholine receptors . This interaction leads to uncontrolled muscle contractions, exhaustion, and trembling in the insect, followed by paralysis . It is active on all larval life stages and enters the insect primarily through the digestive system (ingestion activity) and secondarily through the insect exoskeleton (contact activity) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neural signal transmission. By disrupting the normal function of the nicotinic acetylcholine receptors, this compound interferes with the normal transmission of nerve impulses. This disruption leads to the downstream effects of muscle contraction, exhaustion, and ultimately paralysis .

Pharmacokinetics

It is known that this compound is applied externally to insects and is absorbed through the insect’s exoskeleton and digestive system

Result of Action

The result of this compound’s action is the effective control of pest insects. It causes rapid paralysis and death in insects, making it a potent insecticide . It has a broad insecticidal spectrum and is effective against insect pests which are resistant to various existing insecticides .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsAdditionally, the development of resistance in insect populations due to long-term use or continuous application of insecticides is a significant environmental factor influencing the action of this compound .

Safety and Hazards

Spinetoram L may cause an allergic skin reaction. It is toxic to aquatic life with long lasting effects . It is harmful in contact with skin or if inhaled, and causes serious eye irritation .

Future Directions

Natural products have long played an important role as pest control agents and continue to serve as an excellent source of inspiration for the development of new agrochemical compounds . The opportunity for discovery and development for natural products in agricultural applications is large .

Biochemical Analysis

Biochemical Properties

Spinetoram L interacts with various biomolecules, primarily by acting on nicotinic acetylcholine receptors (nAChRs) and inhibiting the normal function of GABA-gated chloride channels . It also interacts with enzymes such as acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to markedly inhibit cell viability and induce oxidative stress . It also influences cell function by inducing mitochondrial membrane potential collapse, causing a massive opening of the mitochondrial permeability transition pore, decreasing ATP synthesis, and causing Ca2+ overloading .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It causes persistent activation of insect nicotinic acetylcholine receptors . It also induces cellular autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the susceptibility of certain larvae against this compound changes over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that low lethal and sublethal concentrations of this compound can significantly reduce the pupation rate, pupal weight, and adult emergence in Plutella xylostella .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized, with the major metabolic pathway being glutathione conjugation, either of the parent, or of the products of N-demethylation, O-deethylation, and deglycosylation of each factor, as well as hydroxylation of parent factor J .

Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYSEWJJXXTEZ-GDMNSMANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044341
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187166-15-0
Record name Spinetoram L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187166-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinetoram (minor component) [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPINETORAM L
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can I quantify spinetoram L in livestock samples?

A: A reliable analytical method for quantifying spinetoram, including both spinetoram J and L, in livestock samples has been developed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) []. This method involves extraction with acetonitrile followed by purification using a primary secondary amine (PSA) sorbent. The method demonstrated good linearity, accuracy, and precision, fulfilling the criteria outlined in the Codex guidelines (CAC/GL40, 2003) [].

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